molecular formula C10H8BrNO2 B2961775 5-(4-Bromophenyl)pyrrolidine-2,4-dione CAS No. 1897627-95-0

5-(4-Bromophenyl)pyrrolidine-2,4-dione

Cat. No.: B2961775
CAS No.: 1897627-95-0
M. Wt: 254.083
InChI Key: XGZMFIIDPGKWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound with a molecular weight of 254.08 . It is a powder in physical form . The IUPAC name for this compound is 5-(3-bromophenyl)-1H-pyrrole-2,4-diol .


Synthesis Analysis

Pyrrolidine derivatives, including pyrrolidine-2,5-diones, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes .


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 254.08 .

Scientific Research Applications

Inhibition of Glycolic Acid Oxidase

5-(4-Bromophenyl)pyrrolidine-2,4-dione derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, exhibit potent, competitive inhibition of porcine liver GAO in vitro. Such inhibition could have implications for reducing urinary oxalate levels, as demonstrated in chronic oral administration studies on rats, suggesting potential therapeutic applications for conditions like hyperoxaluria (Rooney et al., 1983).

Corrosion Inhibition

1-(4-Bromophenyl)pyrrolidine-2,5-dione derivatives have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid media. These derivatives exhibit increased inhibition efficiency with concentration and demonstrate a chemisorption process as the primary mechanism of action on the steel surface. Such properties highlight their potential in industrial applications to protect metal surfaces from corrosive environments (Zarrouk et al., 2015).

Photoluminescent Materials

Conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized, showing strong photoluminescence. These materials offer potential applications in electronics due to their photochemical stability, good solubility, processability into thin films, and strong photoluminescence properties. The properties of these polymers make them suitable for use in optoelectronic devices (Beyerlein & Tieke, 2000).

Organic Synthesis and Medicinal Chemistry

The conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been explored, revealing insights into the properties of pyrrolidine-2,5-diones and maleimides. This knowledge contributes to organic synthesis and medicinal chemistry, offering a basis for developing novel organic substances and drugs (Yan et al., 2018).

Mechanism of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety information for this compound includes pictograms GHS07, signal word warning, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyrrolidine ring is one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

5-(4-bromophenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-3-1-6(2-4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZMFIIDPGKWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(NC1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.